N-[(4-methoxy-2,5-dimethylphenyl)methyl]-N,1-dimethylpiperidin-4-amine
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Overview
Description
N-[(4-methoxy-2,5-dimethylphenyl)methyl]-N,1-dimethylpiperidin-4-amine is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a methoxy group, two methyl groups, and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxy-2,5-dimethylphenyl)methyl]-N,1-dimethylpiperidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxy-2,5-dimethylbenzyl chloride and N,N-dimethylpiperidin-4-amine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The 4-methoxy-2,5-dimethylbenzyl chloride is added to a solution of N,N-dimethylpiperidin-4-amine in the solvent, followed by the addition of the base. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified by standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxy-2,5-dimethylphenyl)methyl]-N,1-dimethylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under appropriate conditions.
Reduction: The compound can be reduced to remove the methoxy group or to convert the piperidine ring to a more saturated form.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Formation of 4-hydroxy-2,5-dimethylbenzyl derivatives.
Reduction: Formation of fully saturated piperidine derivatives.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives of the aromatic ring.
Scientific Research Applications
N-[(4-methoxy-2,5-dimethylphenyl)methyl]-N,1-dimethylpiperidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(4-methoxy-2,5-dimethylphenyl)methyl]-N,1-dimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-methoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine
- N-[(2,5-dimethylphenyl)methyl]-N,1-dimethylpiperidin-4-amine
- N-[(4-methoxy-2,5-dimethylphenyl)methyl]-N-methylpiperidin-4-amine
Uniqueness
N-[(4-methoxy-2,5-dimethylphenyl)methyl]-N,1-dimethylpiperidin-4-amine is unique due to the specific substitution pattern on the aromatic ring and the presence of both methoxy and dimethylamino groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
N-[(4-methoxy-2,5-dimethylphenyl)methyl]-N,1-dimethylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O/c1-13-11-17(20-5)14(2)10-15(13)12-19(4)16-6-8-18(3)9-7-16/h10-11,16H,6-9,12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJLBLRTFUFKJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CN(C)C2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00967003 |
Source
|
Record name | N-[(4-Methoxy-2,5-dimethylphenyl)methyl]-N,1-dimethylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00967003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5257-82-9 |
Source
|
Record name | N-[(4-Methoxy-2,5-dimethylphenyl)methyl]-N,1-dimethylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00967003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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